3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring substituted with a nitro group and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a benzoxazole derivative followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like pyridine for sulfonylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring provides a stable scaffold that can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
Uniqueness
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of its functional groups, which provide a distinct set of chemical properties.
Properties
Molecular Formula |
C14H10N2O6S |
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Molecular Weight |
334.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-nitro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H10N2O6S/c1-9-2-5-11(6-3-9)23(20,21)15-12-7-4-10(16(18)19)8-13(12)22-14(15)17/h2-8H,1H3 |
InChI Key |
OFIWHOXLLIPOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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